molecular formula C10H8BrNO B13540492 2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile

2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile

Cat. No.: B13540492
M. Wt: 238.08 g/mol
InChI Key: RGYDZZFDBXBAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile is a brominated benzofuran derivative featuring a dihydrobenzofuran core substituted with a bromine atom at position 5 and an acetonitrile group at position 5. Its molecular formula is C₁₀H₈BrNO, with a molecular weight of 254.09 g/mol.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile

InChI

InChI=1S/C10H8BrNO/c11-9-5-7(1-3-12)10-8(6-9)2-4-13-10/h5-6H,1-2,4H2

InChI Key

RGYDZZFDBXBAHN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2CC#N)Br

Origin of Product

United States

Preparation Methods

Synthesis of 5-Bromo-2,3-dihydro-1-benzofuran Intermediate

The starting point is often the synthesis of 5-bromo-2,3-dihydro-1-benzofuran, which can be achieved via multi-step reactions involving:

  • Step 1: Base-mediated cyclization of appropriate phenolic precursors under alkaline conditions (e.g., sodium hydroxide in water) with prolonged heating (~22 hours) to form the benzofuran ring.
  • Step 2: Bromination or introduction of the bromine substituent at the 5-position, sometimes via lithiation using butyllithium (BuLi) in tetrahydrofuran (THF) at low temperatures (-100°C to -95°C), followed by quenching with bromine sources.

This two-step sequence yields 5-bromo-2,3-dihydro-1-benzofuran with reported yields of approximately 59% for the initial cyclization and 79% for the bromination step after chromatographic purification.

Introduction of the Acetonitrile Side Chain

The acetonitrile moiety is introduced typically via condensation or alkylation reactions involving:

  • Reaction of the 5-bromo-2,3-dihydro-1-benzofuran intermediate with acetonitrile derivatives or cyanomethyl reagents under basic conditions.
  • Use of bases such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., acetonitrile, toluene) to facilitate nucleophilic substitution.
  • Phase transfer catalysts (e.g., tetra-n-butyl ammonium bromide) can be employed to enhance reaction rates and yields.

One notable approach involves condensation of (3R)-pyrrolidin-3-ol with 2,3-dihydro-5-(2-bromoethyl)benzofuran to form related benzofuran derivatives bearing nitrile groups, under reflux conditions for 5 to 8 hours. Although this example is part of a broader synthetic scheme for Darifenacin hydrobromide, the methodology demonstrates the utility of alkyl bromide intermediates and nucleophilic substitution to install nitrile functionalities.

Stereochemical Considerations and Functional Group Transformations

  • Inversion of configuration at chiral centers can be achieved using Mitsunobu-type reactions involving triphenylphosphine and diethyl azodicarboxylate at low temperatures, followed by hydrolysis steps using lithium hydroxide in methanol or ethanol.
  • Controlled hydrolysis and salt formation steps are used to refine purity and isolate crystalline forms suitable for further applications.
Step Reagents/Conditions Yield (%) Notes
Cyclization to benzofuran NaOH, H2O, heating 22 h ~59 Base-mediated ring closure
Bromination/lithiation BuLi, THF, -100°C to -95°C, quench with bromine ~79 Low temperature lithiation for regioselective bromination
Nucleophilic substitution K2CO3, acetonitrile, PTC, reflux 5-8 h Variable Use of phase transfer catalyst enhances efficiency
Stereochemical inversion Triphenylphosphine, diethyl azodicarboxylate, toluene, -5°C to 30°C - Mitsunobu reaction for inversion
Hydrolysis LiOH, methanol or ethanol - Controlled hydrolysis for functional group conversion
Method Aspect Advantages Disadvantages
Base-mediated cyclization Straightforward, uses inexpensive reagents Long reaction times, moderate yields
Lithiation/bromination High regioselectivity, good yields Requires low temperatures, sensitive reagents
Phase transfer catalysis Enhances reaction rates, milder conditions Additional purification steps
Mitsunobu inversion Effective stereochemical control Uses toxic reagents (e.g., azodicarboxylates)
  • The described synthetic routes have been optimized for industrial viability by minimizing the use of toxic reagents and improving yields through solvent and catalyst selection.
  • The use of phase transfer catalysts and controlled reaction temperatures allows for scalable synthesis with reproducible purity.
  • Alternative synthetic approaches, such as Sonogashira couplings and Stille reactions, have been reported for related benzofuran derivatives but are less commonly applied specifically to this compound.
  • The compound and its derivatives have been explored for biological activity, necessitating enantiomerically pure preparations and robust synthetic methods.

The preparation of 2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile involves multi-step synthesis starting from phenolic precursors through base-mediated cyclization, regioselective bromination via lithiation, and nucleophilic substitution to install the acetonitrile group. Optimized reaction conditions employing phase transfer catalysts and controlled temperatures enhance yields and selectivity. Stereochemical control is achievable through Mitsunobu inversion protocols. These methods are supported by extensive literature and patent disclosures, providing a comprehensive framework for laboratory and industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Scientific Research Applications

2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.

    Medicine: Due to its potential anti-tumor and antibacterial properties, it is investigated for its therapeutic potential.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three key analogs (Table 1):

Table 1: Structural Comparison of Benzofuran Derivatives
Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) LogP Key Features
2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile C₁₀H₈BrNO Br (5), CH₂CN (7) 254.09 ~2.0* Bromine enhances reactivity; dihydro core improves stability
[5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl]acetonitrile C₁₆H₁₁NO₃ OH (5, 4-phenyl) 265.27 ~1.5 Hydroxyl groups increase polarity; lower lipophilicity
2-(1-Benzofuran-7-yl)acetonitrile C₉H₅NO CH₂CN (7) 143.15 ~1.2 Simplest analog; lacks bromine and dihydro group
[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetonitrile C₁₂H₁₃NO₂ OCH₂CN (7), 2,2-dimethyl (dihydro core) 203.24 2.30 Dimethyl groups increase lipophilicity; ether linkage

*Estimated based on bromine’s contribution to LogP.

Key Differences and Implications

Substituent Effects: Bromine vs. Hydroxyl Groups: The bromine atom in the target compound increases molecular weight and lipophilicity compared to hydroxylated analogs like the compound in . Bromine’s electron-withdrawing nature may also influence reactivity in cross-coupling reactions.

Lipophilicity (LogP) :

  • The dimethyl-substituted analog ( ) exhibits the highest LogP (2.30), attributed to the hydrophobic dimethyl groups. The target compound’s LogP (~2.0) is intermediate, balancing bromine’s lipophilicity with the polar acetonitrile group.

Synthetic Utility :

  • The acetonitrile group in all analogs serves as a versatile handle for further derivatization (e.g., hydrolysis to carboxylic acids or reduction to amines). Bromine in the target compound offers a site for nucleophilic substitution or metal-catalyzed coupling reactions, unlike the hydroxylated or simpler analogs .

Biological Activity

2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological evaluations, particularly focusing on its anticancer, antimicrobial, and neuroprotective effects.

The chemical formula for 2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile is C12H12BrNC_{12}H_{12}BrN, with a molecular weight of 266.14 g/mol. The compound features a brominated benzofuran moiety, which is often associated with various biological activities.

PropertyDetails
Chemical FormulaC₁₂H₁₂BrN
Molecular Weight266.14 g/mol
IUPAC Name2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile
AppearancePowder
Storage TemperatureRoom Temperature

Synthesis

The synthesis of 2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile typically involves the bromination of benzofuran derivatives followed by the introduction of the acetonitrile group. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has demonstrated significant inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The compound showed an IC50 value of 0.126 μM, indicating potent activity against these cells while displaying a much lower effect on non-cancerous MCF10A cells, suggesting selectivity for cancerous tissues .

Case Study:
In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound inhibited lung metastasis more effectively than known agents like TAE226. The results suggest that this compound could be further investigated as a therapeutic option for metastatic breast cancer .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It exhibited moderate to good activity against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria .

Table: Antimicrobial Activity

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli13.40
Pseudomonas aeruginosa11.29

Neuroprotective Effects

Emerging research indicates that compounds similar to 2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetonitrile may exhibit neuroprotective properties by inhibiting GSK-3β activity, which is implicated in neurodegenerative diseases . These findings suggest that the compound could be a candidate for further studies in neuroprotection.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.